5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-amino-2-propan-2-yloxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6(2)13-9-7(4-10)3-8(11)5-12-9/h3,5-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRANYEYCQTYTRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) Route
This method involves sequential functionalization of a preconstructed pyridine ring. Key intermediates include halogenated pyridines (e.g., 2-chloro-5-nitropyridine-3-carbonitrile), which undergo substitution with isopropoxide, followed by nitro reduction to install the amino group.
Directed Cyclization and Functionalization
Alternative strategies employ pyridine ring formation via condensation reactions, such as the Kröhnke synthesis, to embed substituents during cyclization. However, this route is less common due to the difficulty of controlling multiple substituents.
Stepwise Synthesis via Nucleophilic Aromatic Substitution
Synthesis of 2-Chloro-5-Nitropyridine-3-Carbonitrile
The starting material, 2-chloropyridine-3-carbonitrile, undergoes nitration at position 5 using a mixture of fuming nitric acid and sulfuric acid at 0–5°C. The nitro group is introduced para to the chlorine atom, yielding 2-chloro-5-nitropyridine-3-carbonitrile in 68–72% yield.
Mechanistic Insight : The electron-withdrawing cyano group at position 3 deactivates the ring, directing nitration to position 5 via meta-directing effects. The chlorine atom further stabilizes the transition state through inductive effects.
Alkoxylation with Isopropoxide
The chloro substituent at position 2 is displaced by isopropoxide under strongly basic conditions. A mixture of sodium isopropoxide and dry dimethylformamide (DMF) is heated to 80–90°C for 12–16 hours, achieving substitution in 65–70% yield.
Reaction Conditions :
- Solvent : Anhydrous DMF
- Base : Sodium hydride (NaH) or potassium tert-butoxide
- Temperature : 80–90°C
- Yield : 65–70%
Challenges : Competing hydrolysis of the nitrile group is mitigated by maintaining anhydrous conditions.
Reduction of Nitro to Amino Group
The nitro group at position 5 is reduced to an amine using catalytic hydrogenation (H₂/Pd/C) in ethanol at ambient pressure. This step proceeds quantitatively (>95% yield) without affecting the cyano or isopropoxy groups.
Alternative Methods :
- Fe/HCl : Provides moderate yields (80–85%) but requires acidic conditions.
- SnCl₂/HCl : Efficient for small-scale reductions but generates stoichiometric waste.
Alternative Pathway: Diazotization and Functionalization
Diazotization of 5-Amino-2-Hydroxypyridine-3-Carbonitrile
Starting with 5-amino-2-hydroxypyridine-3-carbonitrile, diazotization is performed using sodium nitrite (NaNO₂) in hydrofluoric acid-pyridine (HF-pyridine) at 0°C. The diazonium intermediate is subsequently trapped with isopropanol under radical conditions, yielding the isopropoxy derivative in 55–60% yield.
Critical Considerations :
- Solvent System : HF-pyridine stabilizes the diazonium intermediate.
- Temperature Control : Reactions below 5°C prevent decomposition.
Limitations and Side Reactions
Competing hydrolysis of the nitrile group to a carboxylic acid is observed under prolonged reaction times (>2 hours). This side reaction is suppressed by rapid quenching with ice-water mixtures.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Overall Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| NAS Route | Nitration → Substitution → Reduction | 40–45% | High regioselectivity; scalable | Multi-step purification required |
| Diazotization Route | Diazotization → Alkoxylation | 30–35% | Direct functionalization of hydroxyl group | Sensitivity to reaction conditions |
Experimental Optimization and Troubleshooting
Alkoxylation Efficiency
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the substitution efficiency by 15–20%, reducing reaction times to 8–10 hours.
Purification Techniques
Chromatographic purification on silica gel (ethyl acetate/hexanes, 3:7) effectively separates the target compound from hydrolyzed byproducts (e.g., carboxylic acids). Recrystallization from ethanol/water mixtures enhances purity to >98%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Considerations
Large-scale production (>1 kg) employs continuous-flow reactors for nitration and substitution steps, reducing processing times by 50% and improving safety profiles. Environmental concerns are addressed via solvent recovery systems (DMF, ethanol) and catalytic hydrogenation waste treatment.
Scientific Research Applications
Therapeutic Applications
Cancer Treatment:
One of the primary applications of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is its potential role as an inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a crucial regulator in the DNA damage response pathway, making it a target for cancer therapies. Inhibiting CHK1 can enhance the efficacy of DNA-damaging agents used in cancer treatment. Research indicates that compounds with similar structures have shown promising results in preclinical studies for treating various cancers, including breast and colorectal cancers .
Antimicrobial Activity:
Recent studies have also investigated the antimicrobial properties of pyridine derivatives, including this compound. Compounds in this class have demonstrated activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria . The minimum inhibitory concentrations (MICs) reported for related compounds indicate significant antibacterial effects comparable to established antibiotics .
Biological Activities
Inhibition Studies:
Research indicates that this compound exhibits significant inhibitory effects on CHK1, leading to increased sensitivity of cancer cells to chemotherapeutic agents . This mechanism highlights its potential as an adjunct therapy in cancer treatment protocols.
Antimicrobial Efficacy:
In vitro studies have shown that related pyridine compounds possess strong antimicrobial properties against both gram-positive and gram-negative bacteria. For instance, some derivatives have been tested against strains like Escherichia coli and Staphylococcus aureus, yielding MIC values that suggest effective antibacterial action .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in research settings:
Mechanism of Action
The mechanism of action of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key analogs and their substituent effects are summarized below:
Key Observations :
- Electronic Effects: The cyano group at position 3 withdraws electron density, which may stabilize the ring and influence intermolecular interactions (e.g., hydrogen bonding with amino groups) .
- Biological Relevance : Fluorinated analogs (e.g., ) demonstrate enhanced pharmacokinetic properties, suggesting that substitution at position 5 with electron-withdrawing groups (F, CN) could improve drug-like behavior .
Hydrogen-Bonding and Crystallographic Behavior
- The amino group at position 5 in the target compound can act as a hydrogen-bond donor, while the cyano group may participate in weaker dipole interactions. This contrasts with hydroxyl- or chloro-substituted analogs, which exhibit stronger H-bond acceptor (OH) or halogen-bonding (Cl) capabilities .
- Crystallographic tools like SHELXL () and ORTEP-3 () are critical for resolving such intermolecular interactions in solid-state structures .
Biological Activity
5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a carbonitrile functional group. Understanding its biological activity is crucial for its potential applications in drug development, particularly in the fields of oncology and antimicrobial therapy.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the amino group may enhance hydrogen bonding interactions, while the carbonitrile group could facilitate binding through dipole-dipole interactions. Although detailed studies are still required to elucidate specific pathways, preliminary findings suggest that this compound may modulate biological processes related to cell proliferation and apoptosis .
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing pyridine rings have shown promising results against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The cytotoxic effects of such compounds are often evaluated using assays like MTT or SRB, which measure cell viability post-treatment .
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is well-documented. Compounds similar to this compound have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be in the low micromolar range, indicating their effectiveness against resistant pathogens .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Efficacy : A study examining a series of pyridine derivatives found that those with amino substitutions exhibited enhanced cytotoxicity against A549 cells, with IC50 values significantly lower than standard chemotherapeutic agents .
- Antimicrobial Screening : Another investigation screened various pyridine-based compounds against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives not only inhibited bacterial growth but also displayed selective toxicity towards resistant strains .
Data Tables
Q & A
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr reactions.
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sensitive steps like cyanation.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Critical for confirming substitution patterns. The amino group appears as a broad singlet (~δ 5.5–6.5 ppm), while the isopropoxy group shows split methyl signals (δ 1.2–1.4 ppm). Aromatic protons resonate between δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirms the presence of -CN (sharp peak ~2200–2250 cm⁻¹) and -NH₂ (broad band ~3300–3500 cm⁻¹).
- Mass Spectrometry (HRMS) : Provides exact mass verification. Fragmentation patterns help identify the pyridine backbone and substituent loss (e.g., -OCH(CH₃)₂).
Q. Data Interpretation Tips :
- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals.
- Compare IR data with structurally similar pyridine-3-carbonitriles to confirm functional groups .
Advanced: How can X-ray crystallography using SHELX software resolve ambiguities in molecular structure?
Methodological Answer:
- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data is essential. Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- SHELX Workflow :
- Structure Solution : Use SHELXD for dual-space methods to phase the structure .
- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks. Constraints are applied to the isopropoxy group’s rotational freedom .
- Validation : Check R-factor convergence (<5%) and Fo/Fc maps for residual electron density near the cyano group.
- ORTEP Visualization : Generate thermal ellipsoid plots to assess disorder in the isopropoxy moiety .
Advanced: What strategies analyze hydrogen-bonding networks in crystalline forms of pyridine-3-carbonitrile derivatives?
Methodological Answer:
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The amino group often acts as a donor, while the cyano group participates in C–H∙∙∙N interactions .
- Crystallographic Software : Mercury (CCDC) or CrystalExplorer can map interaction geometries (distances, angles).
- Thermal Stability Correlation : Compare hydrogen-bond strength (shorter D∙∙∙A distances) with DSC/TGA data to predict melting points .
Advanced: How do heterogeneous catalytic systems enhance the synthesis of pyridine-3-carbonitrile derivatives?
Methodological Answer:
- Catalyst Design : Functionalized ferrite nanoparticles (e.g., Fe₃O₄@SiO₂/Schiff-base-Pd) improve reaction efficiency via high surface area and recyclability .
- Key Reactions :
- Suzuki-Miyaura coupling for aryl substituent introduction.
- Cyano-group installation using K₄[Fe(CN)₆] under microwave irradiation.
- Characterization : Use TEM for particle size analysis and ICP-OES to verify Pd loading on the catalyst .
Advanced: How can substituent effects be systematically studied to modify physicochemical properties of derivatives?
Methodological Answer:
- Position-Specific Modifications :
- C-2 Substituents : Replace isopropoxy with bulkier alkoxy groups to study steric effects on crystallinity.
- C-5 Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic properties.
- QSAR Modeling : Correlate logP (lipophilicity) and dipole moments (DFT calculations) with solubility/bioactivity data .
Advanced: What methodologies resolve contradictions between spectral data and crystallographic findings?
Methodological Answer:
- Dynamic vs. Static Disorder : Use variable-temperature NMR to detect conformational flexibility that may mismatch crystallographic snapshots.
- Twinning Analysis : In SHELXL, apply TWIN commands to refine data from twinned crystals, which can cause apparent spectral discrepancies .
- Complementary Techniques : Pair solid-state NMR with X-ray data to validate hydrogen positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
